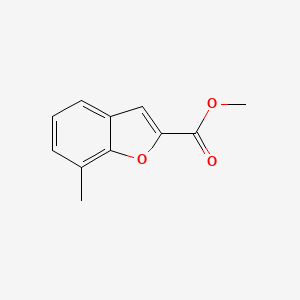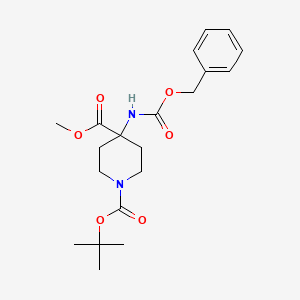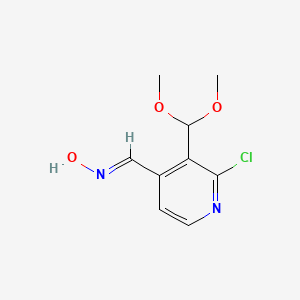
(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime is a chemical compound with a complex structure that includes a chloro group, a dimethoxymethyl group, and an oxime functional group attached to an isonicotinaldehyde backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime typically involves multiple steps, starting from isonicotinaldehyde. The process includes the introduction of the chloro group, the formation of the dimethoxymethyl group, and the conversion of the aldehyde to the oxime. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, potentially affecting their function. The chloro and dimethoxymethyl groups may also contribute to its activity by influencing its chemical reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime include other isonicotinaldehyde derivatives and oxime-containing compounds. Examples include:
- (E)-2-Chloro-3-(methoxymethyl)-isonicotinaldehyde oxime
- (E)-2-Chloro-3-(ethoxymethyl)-isonicotinaldehyde oxime
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(NE)-N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-14-9(15-2)7-6(5-12-13)3-4-11-8(7)10/h3-5,9,13H,1-2H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNFUKQAQOCFIE-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=C(C=CN=C1Cl)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
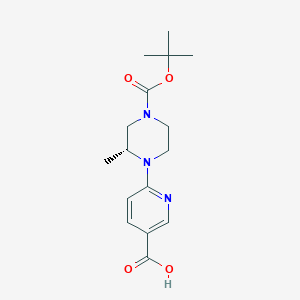
![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B7980326.png)
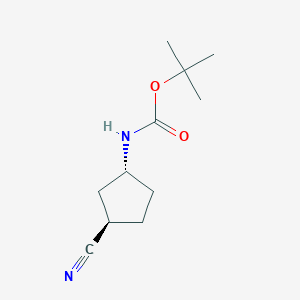
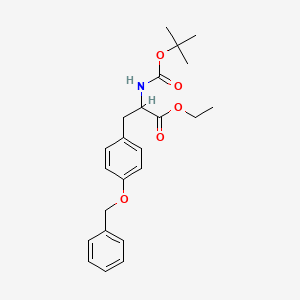
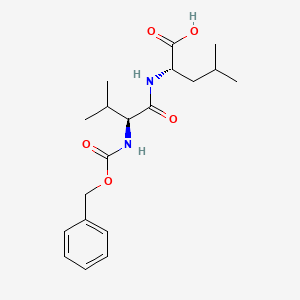
![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B7980356.png)
![(2S)-2-[[(2S,3R)-2-Azaniumyl-3-hydroxybutanoyl]amino]-3-phenylpropanoate](/img/structure/B7980358.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoate](/img/structure/B7980366.png)
![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride](/img/structure/B7980382.png)
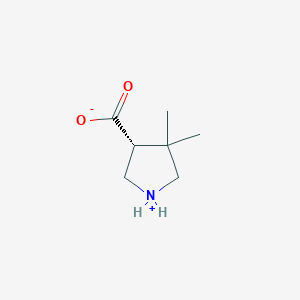
![tert-butyl N-methyl-N-[(2R)-piperidin-2-yl]carbamate](/img/structure/B7980412.png)
